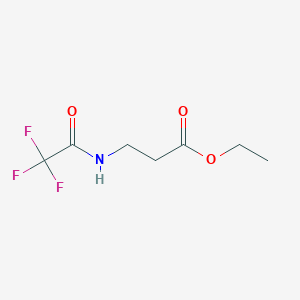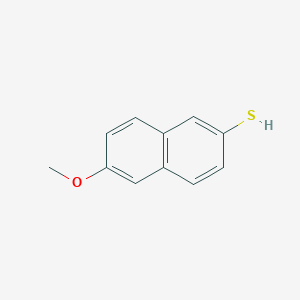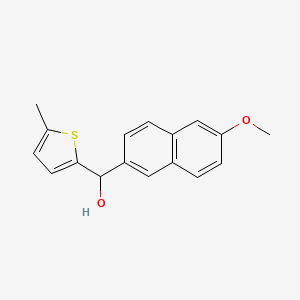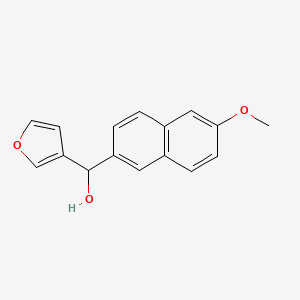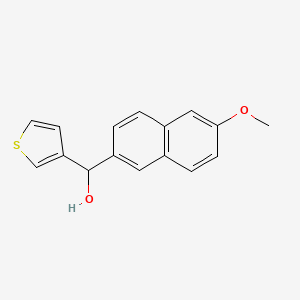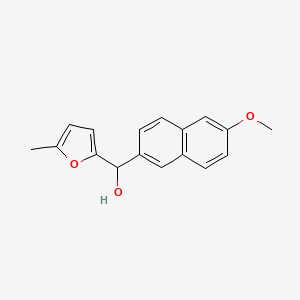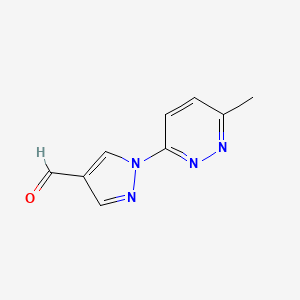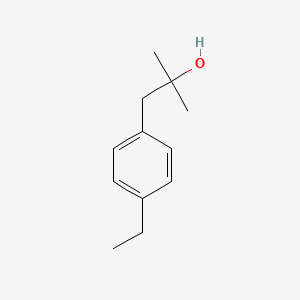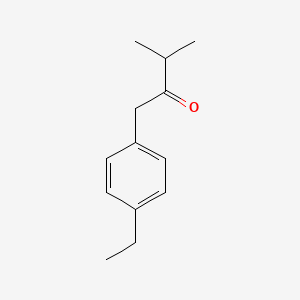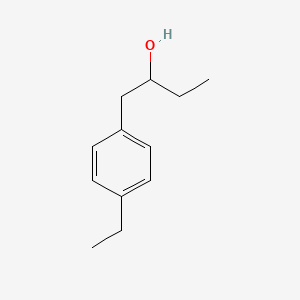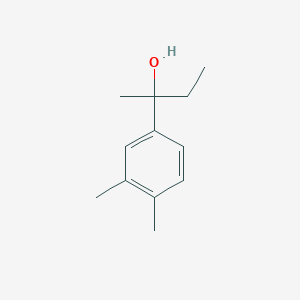
2-(3,4-Dimethylphenyl)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenyl)-2-butanol is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a phenyl group substituted at the second carbon of the butanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-butanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3,4-dimethylbenzyl chloride reacts with butanone in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:
Reagents: 3,4-dimethylbenzyl chloride, butanone, magnesium
Solvent: Anhydrous ether
Temperature: Room temperature to reflux
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(3,4-Dimethylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in aqueous solution
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine
Major Products Formed
Oxidation: 2-(3,4-Dimethylphenyl)-2-butanone
Reduction: 2-(3,4-Dimethylphenyl)butane
Substitution: 2-(3,4-Dimethylphenyl)-2-chlorobutane
科学研究应用
2-(3,4-Dimethylphenyl)-2-butanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-(3,4-Dimethylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dimethylphenyl)ethanol
- 2-(3,4-Dimethylphenyl)propanol
- 2-(3,4-Dimethylphenyl)-2-propanol
Comparison
Compared to similar compounds, 2-(3,4-Dimethylphenyl)-2-butanol has a longer carbon chain, which may influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Its unique structure also allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(3,4-dimethylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-12(4,13)11-7-6-9(2)10(3)8-11/h6-8,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXJJFFSJYCESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
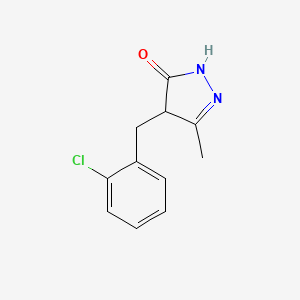
![2-[Boc-(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7876551.png)
